Cas no 1603-47-0 (8-Hydroxybergapten)

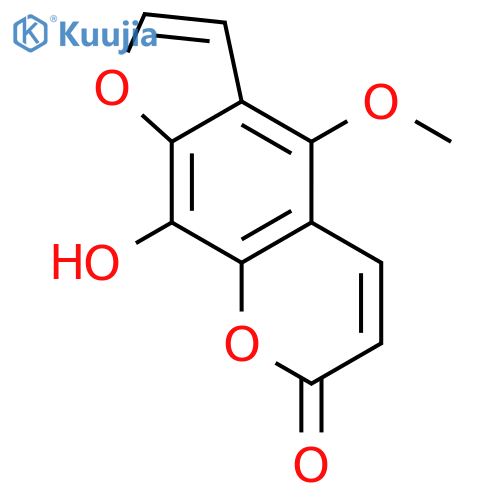

8-Hydroxybergapten structure

商品名:8-Hydroxybergapten

8-Hydroxybergapten 化学的及び物理的性質

名前と識別子

-

- 7H-Furo[3,2-g][1]benzopyran-7-one,9-hydroxy-4-methoxy-

- 8-Hydroxybergapten

- 9-hydroxy-4-methoxyfuro[3,2-g]chromen-7-one

- 5-methoxy-8-hydroxypsoralen

- 5-methoxypsoralin

- 7H-Furo(3,2-g)(1)benzopyran-7-one,9-hydroxy-4-methoxy

- 8-hydroxy-5-methoxypsoralen

- 9-hydroxy-4-methoxy-furo[3,2-g]chromen-7-one

- 9-hydroxy-4-methoxypsoralen

- C12H8O5

- h2-5,14H,1H3

- MVJHUMZXIJPVHV-UHFFFAOYSA

- 9-Hydroxy-4-methoxy-7H-furo[3,2-g][1]benzopyran-7-one

- 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-hydroxy-4-methoxy-

- 9-Hydroxybergapten

- 9-Hydroxy-5-methoxypsoralen

- 5-methoxy-8-hydroxy psoralen

- 5-Methoxy-8-hydroxy-psoralen

- MVJHUMZXIJPVHV-UHFFFAOYSA-

- MVJHUMZXIJPVHV-UHFFFAOYSA-N

- BDBM50361383

- 9-hydroxy-5-methoxy-2H-furo[3,2-g]chromen-

- CHEMBL1934069

- HY-N6010

- InChI=1/C12H8O5/c1-15-10-6-2-3-8(13)17-12(6)9(14)11-7(10)4-5-16-11/h2-5,14H,1H3

- 5-Benzofuranacrylic acid, 6,7-dihydroxy-4-methoxy-, delta-lactone

- UNII-KBZ9E8KHG6

- 9-HYDROXY-4-METHOXY-PSORALEN

- 7H-Furo[3,2-g][1]benzopyran-7-one, 9-hydroxy-4-methoxy-

- CS-0032148

- 9-HYDROXY-4-METHOXY-7H-FURO[3,2-G]CHROMEN-7-ONE

- 9-hydroxy-4-methoxyuro[3,2-g]chromen-7-one

- DTXSID20166854

- 4-METHOXY-9-OXIDANYL-FURO(3,2-G)CHROMEN-7-ONE

- 1603-47-0

- FT-0775442

- NS00123608

- SCHEMBL6361059

- CHEBI:174187

- E88624

- 9-Hydroxy-4-methoxy-7H-Furo(3,2-g)(1)benzopyran-7-one

- BAA60347

- AKOS000277887

- MS-23324

- 9-hydroxy-5-methoxy-2H-furo[3,2-g]chromen-2-one

- KBZ9E8KHG6

- PD158111

- 9-Hydroxy-4-methoxyfuro[3,2-g][1]benzopyran-7-one, 9CI

- C22445

- DA-50016

-

- インチ: 1S/C12H8O5/c1-15-10-6-2-3-8(13)17-12(6)9(14)11-7(10)4-5-16-11/h2-5,14H,1H3

- InChIKey: MVJHUMZXIJPVHV-UHFFFAOYSA-N

- ほほえんだ: O1C([H])=C([H])C2C1=C(C1=C(C([H])=C([H])C(=O)O1)C=2OC([H])([H])[H])O[H]

- InChkey: MVJHUMZXIJPVHV-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 232.037173g/mol

- ひょうめんでんか: 0

- XLogP3: 1.9

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 回転可能化学結合数: 1

- どういたいしつりょう: 232.037173g/mol

- 単一同位体質量: 232.037173g/mol

- 水素結合トポロジー分子極性表面積: 68.9Ų

- 重原子数: 17

- 複雑さ: 353

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- トポロジー極表面積: 68.9A^2

- 同位体原子数: 0

- 水素結合受容体数: 5

じっけんとくせい

- 色と性状: Cryst.

- 密度みつど: 1.484

- ゆうかいてん: Not available

- ふってん: 488.2°Cat760mmHg

- フラッシュポイント: 249.1±28.7 °C

- 屈折率: 1.67

- PSA: 72.81000

- LogP: 2.25340

- じょうきあつ: 0.0±1.3 mmHg at 25°C

- 蒸気圧: 3.72E-10mmHg at 25°C

8-Hydroxybergapten セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

8-Hydroxybergapten 税関データ

- 税関データ:

中国税関番号:

2932999099概要:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

8-Hydroxybergapten 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | H809795-1mg |

8-Hydroxybergapten |

1603-47-0 | 1mg |

$207.00 | 2023-05-18 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1345-200 mg |

8-Hydroxybergapten |

1603-47-0 | 99.91% | 200mg |

¥28399.00 | 2022-03-01 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1345-10 mg |

8-Hydroxybergapten |

1603-47-0 | 99.91% | 10mg |

¥4675.00 | 2022-03-01 | |

| eNovation Chemicals LLC | Y1240917-5mg |

9-HYDROXY-4-METHOXY-PSORALEN |

1603-47-0 | 99% | 5mg |

$440 | 2024-06-06 | |

| MedChemExpress | HY-N6010-5mg |

8-Hydroxybergapten |

1603-47-0 | 99.87% | 5mg |

¥2000 | 2024-04-19 | |

| TargetMol Chemicals | TN1345-1 mL * 10 mM (in DMSO) |

8-Hydroxybergapten |

1603-47-0 | 99.91% | 1 mL * 10 mM (in DMSO) |

¥ 2000 | 2023-09-15 | |

| TargetMol Chemicals | TN1345-1 ml * 10 mm |

8-Hydroxybergapten |

1603-47-0 | 99.91% | 1 ml * 10 mm |

¥ 1490 | 2024-07-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S10155-5mg |

9-hydroxy-4-methoxyfuro[3,2-g]chromen-7-one |

1603-47-0 | 5mg |

¥1798.0 | 2021-09-08 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1345-100 mg |

8-Hydroxybergapten |

1603-47-0 | 99.91% | 100MG |

¥18933.00 | 2022-03-01 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce54648-1mg |

8-Hydroxybergapten |

1603-47-0 | 98% | 1mg |

¥0.00 | 2023-09-07 |

推奨される供給者

Amadis Chemical Company Limited

(CAS:1603-47-0)8-Hydroxybergapten

清らかである:99%/99%/99%/99%

はかる:5mg/10mg/25mg/1ml

価格 ($):207.0/354.0/588.0/246.0

Wuhan ChemNorm Biotech Co.,Ltd.

(CAS:1603-47-0)8-Hydroxybergapten

清らかである:>98%

はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized

価格 ($):問い合わせ